molecular formula C19H16F3N3O3 B1193690 Tavapadon CAS No. 1643489-24-0

Tavapadon

Numéro de catalogue B1193690
Numéro CAS: 1643489-24-0
Poids moléculaire: 391.35
Clé InChI: AKQXQLUNFKDZBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Although specific synthesis pathways for Tavapadon were not detailed in the available literature, the process of synthesizing complex molecules often involves multiple steps, including the creation of key intermediates through reactions like aza-Prins cyclization and Wharton's rearrangement. Such methods are used in the synthesis of structurally similar compounds, indicating the sophistication and complexity of synthesizing novel therapeutic agents (Liu et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds like Tavapadon is crucial for their function as selective dopamine receptor agonists. While specific details on Tavapadon's structure were not provided, understanding the structure-activity relationship (SAR) is essential for optimizing efficacy and minimizing adverse effects. Studies on similar compounds emphasize the importance of stereochemistry and molecular configuration in achieving desired biological activities.

Chemical Reactions and Properties

Tavapadon's chemical properties, including reactivity and stability, are influenced by its molecular structure. The synthesis and modification of such compounds involve complex chemical reactions designed to introduce specific functional groups or modify the molecular framework to enhance selectivity and potency at the target receptors. Techniques such as carbonyl displacement reactions and olefin metathesis may be relevant to the synthesis and modification of Tavapadon-like molecules (Kwon et al., 1990).

Applications De Recherche Scientifique

Parkinson's Disease Management

Tavapadon has been studied for its efficacy in treating early Parkinson's Disease (PD). A phase 3, randomized, double-blind, placebo-controlled trial evaluated its safety, tolerability, and pharmacokinetics in patients with early PD. This study highlighted the potential of tavapadon as an effective treatment for early-stage Parkinson's Disease, offering a new avenue for managing this condition (Prakash, McFarthing, & Simuni, 2020).

Cognitive Impairment in PD

Another phase 3 study explored the use of tavapadon as an adjunctive therapy in advanced PD patients who were already on levodopa and experiencing motor fluctuations. This research provided insights into the broader applications of tavapadon, particularly in managing cognitive impairments associated with advanced Parkinson's Disease (Prakash, McFarthing, & Simuni, 2020).

Orientations Futures

Cerevel Therapeutics is actively investigating Tavapadon’s efficacy and safety in clinical trials. Results from ongoing studies will guide its future development and potential approval for Parkinson’s disease treatment .

Propriétés

IUPAC Name

1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXQLUNFKDZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337071
Record name Tavapadon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tavapadon

CAS RN

1643489-24-0
Record name Tavapadon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tavapadon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tavapadon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAVAPADON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
55
Citations
G Pastino, J Yuan, S Duvvuri, M Leoni, K Largay… - 2022 - AAN Enterprises
… Following oral administration of tavapadon, PK was characterized by … Tavapadon’s clearance is primarily via metabolism by … Due to low recovery of tavapadon in urine (<2%) and its …
Number of citations: 1 n.neurology.org
E Bezard, D Gray, R Kozak, M Leoni… - CNS & Neurological …, 2023 - ingentaconnect.com
… Tavapadon is a novel oral partial agonist that is highly selective … currently available evidence of tavapadon’s therapeutic … receptors have shown that tavapadon has a high affinity for both …
Number of citations: 1 www.ingentaconnect.com
HF Fernandez, SP Pfister, M Leoni… - … & Related Disorders, 2023 - prd-journal.com
Background: Tavapadon is a first-in-class, highly selective partial agonist at dopamine D1 and D5 receptors. By selectively targeting D1/D5 receptors, tavapadon may improve motor …
Number of citations: 0 www.prd-journal.com
X Teng, S Chen, Y Nie, P Xiao, X Yu, Z Shao… - Nature …, 2022 - nature.com
… Increasing the distance between TM5 and tavapadon through mutagenesis enhances the efficiency of tavapadon for arrestin coupling while reducing its efficiency for G protein coupling. …
Number of citations: 16 www.nature.com
AM Nguyen, A Semeano, V Quach, A Inoue… - bioRxiv, 2023 - biorxiv.org
… In contrast, tavapadon acted as a full agonist at Gαolf and a partial agonist at Gαs. The … the mPFC, 1 µM tavapadon significantly potentiated the IPSC in the SNr (123.1% of baseline…
Number of citations: 2 www.biorxiv.org
SH Isaacson, RA Hauser, R Pahwa, D Gray… - Clinical Parkinsonism & …, 2023 - Elsevier
… Additionally, the disability-free time recorded for tavapadon … of tavapadon in 57 patients with early-stage PD, tavapadon-… concurrent phase 2 trial of tavapadon in advanced PD that failed …
Number of citations: 1 www.sciencedirect.com
D Larson, T Simuni - Neuropharmacology, 2022 - Elsevier
… Additionally, the open-label LTE study TEMPO-4 (NCT04760769) will evaluate long-term safety of titrated 5–15 mg Tavapadon daily for 58 weeks in 531 participants with the primary …
Number of citations: 12 www.sciencedirect.com
E Frieben - 2022 - etda.libraries.psu.edu
… We then employed our structural model of the D1R to predict interactions for several non-catechol agonists, including the clinical candidate tavapadon/CVL-751. We identified the S5.46 …
Number of citations: 0 etda.libraries.psu.edu
DG Di Luca, NGD Reyes, SH Fox - Drugs, 2022 - Springer
… A Phase 2 DBRCT involving 57 participants with early PD utilizing flexible dose titration of tavapadon between 3 to 15 mg based on optimization led to significant and clinically …
Number of citations: 9 link.springer.com
AM Nguyen - 2022 - search.proquest.com
… profile of tavapadon where it showed partial agonism at D1R coupled to Gαs and full agonism at D1R coupled to Gαolf. Behavioral experiments showed that tavapadon could rescue …
Number of citations: 3 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.